molecular formula C22H19BrN2O2 B393101 2-(4-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

2-(4-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B393101
M. Wt: 423.3g/mol
InChI Key: BDBNAQFDRAHHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoaniline with 4-ethoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized using a reagent such as ammonium acetate to yield the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction can produce dihydroquinazolinone derivatives.

Scientific Research Applications

2-(4-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-phenyl)-3-phenylquinazolin-4-one
  • 2-(4-Chloro-phenyl)-3-(4-ethoxy-phenyl)-2,3-dihydro-1H-quinazolin-4-one
  • 2-(4-Methoxy-phenyl)-3-(4-ethoxy-phenyl)-2,3-dihydro-1H-quinazolin-4-one

Uniqueness

2-(4-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the presence of both bromine and ethoxy substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C22H19BrN2O2

Molecular Weight

423.3g/mol

IUPAC Name

2-(4-bromophenyl)-3-(4-ethoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C22H19BrN2O2/c1-2-27-18-13-11-17(12-14-18)25-21(15-7-9-16(23)10-8-15)24-20-6-4-3-5-19(20)22(25)26/h3-14,21,24H,2H2,1H3

InChI Key

BDBNAQFDRAHHEQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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